Trifluoromethanesulfonic anhydride

説明

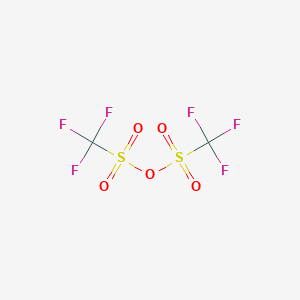

Structure

2D Structure

3D Structure

特性

IUPAC Name |

trifluoromethylsulfonyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2F6O5S2/c3-1(4,5)14(9,10)13-15(11,12)2(6,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKHJLXJJJATHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F6O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501014629 | |

| Record name | Trifluoromethanesulfonic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless hygroscopic liquid; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Trifluoromethanesulfonic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19906 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

8.0 [mmHg] | |

| Record name | Trifluoromethanesulfonic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19906 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

358-23-6 | |

| Record name | Trifluoromethanesulfonic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=358-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoromethanesulfonic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoromethanesulfonic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoromethanesulphonic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUOROMETHANESULFONIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W034LHG1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Trifluoromethanesulfonic Anhydride: Properties, Hazards, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Trifluoromethanesulfonic anhydride (B1165640), commonly known as triflic anhydride (Tf₂O), is a powerful and versatile reagent in modern organic synthesis. Its potent electrophilicity makes it invaluable for the formation of triflates, which are excellent leaving groups, thereby facilitating a wide range of chemical transformations. This technical guide provides an in-depth overview of its physical properties, associated hazards, and detailed experimental protocols for its common applications.

Core Physical and Chemical Properties

Trifluoromethanesulfonic anhydride is a colorless, hygroscopic liquid with a pungent odor.[1] It is a strong electrophile, readily reacting with nucleophiles.[2] Its key physical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₂F₆O₅S₂ | [3] |

| Molecular Weight | 282.14 g/mol | [4][5] |

| Appearance | Colorless to light brown/pale yellow liquid | [1][3][6] |

| Boiling Point | 81-83 °C | [7][8][9] |

| Melting Point | -82 °C | [10] |

| Density | 1.677 g/mL at 25 °C | [7][8][9] |

| Vapor Pressure | 8 mmHg (20 °C) | [8] |

| Refractive Index (n20/D) | 1.321 | [7][8][9] |

| Solubility | Miscible with dichloromethane (B109758). Immiscible with hydrocarbons. Reacts violently with water. | [1][7] |

| Stability | Moisture-sensitive; hydrolyzes on contact with water to form triflic acid. | [1][3] |

Hazard Analysis and Safety Precautions

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment. It is corrosive, an oxidizer, and reacts violently with water.[4][10] Adherence to strict safety protocols is mandatory to prevent injury and property damage.

| Hazard Category | GHS Pictograms | Signal Word | Hazard Statements |

| Classification | Danger | H272: May intensify fire; oxidizer.[4][10][11] H302: Harmful if swallowed.[4][6][10] H314: Causes severe skin burns and eye damage.[4][10][12] H318: Causes serious eye damage.[4][11][12] H335: May cause respiratory irritation.[4][10][13] EUH014: Reacts violently with water.[10] |

Precautionary Statements

Prevention:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[10][11]

-

P220: Keep away from clothing and other combustible materials.[10][11]

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[10][13]

-

P270: Do not eat, drink or smoke when using this product.[5][11]

-

P271: Use only outdoors or in a well-ventilated area.[5][13]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[11][12][13]

Response:

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[12][13]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[12][13]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[11]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][12]

-

P310: Immediately call a POISON CENTER or doctor/physician.[10][12]

-

P370 + P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.[5][6]

Storage:

Disposal:

Logical Hazard Relationship Diagram

The following diagram illustrates the relationship between the inherent properties of this compound and the necessary safety responses.

Caption: Logical flow from inherent properties to hazards and safety measures.

Experimental Protocols

This compound is a cornerstone reagent for several critical transformations in organic synthesis. Below are detailed methodologies for some of its key applications. All procedures should be carried out in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), using anhydrous solvents and reagents.

General Procedure for the Triflation of an Alcohol

This protocol describes the conversion of a primary or secondary alcohol to its corresponding triflate, a highly reactive intermediate for nucleophilic substitution or elimination reactions.

Methodology:

-

To a solution of the alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) (0.1-0.5 M) in a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add a hindered base such as 2,6-lutidine or pyridine (B92270) (1.5 equivalents).

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Slowly add this compound (1.2 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly.

-

Stir the reaction mixture at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude triflate.

-

The crude product can be purified by column chromatography on silica (B1680970) gel, typically using a mixture of hexanes and ethyl acetate (B1210297) as the eluent.

Synthesis of a Vinyl Triflate from a Ketone

This procedure outlines the formation of a vinyl triflate from a ketone, which is a key step in various cross-coupling reactions.

Methodology:

-

In a dry flask under an inert atmosphere, dissolve the ketone (1.0 equivalent) and an anhydrous base like pyridine (1.2 equivalents) in an anhydrous solvent such as n-pentane or dichloromethane (0.2-0.5 M).[7]

-

Cool the solution to a low temperature, typically between -78 °C and 0 °C, using a dry ice/acetone or ice/methanol bath.[7]

-

Add this compound (1.1 to 1.3 equivalents) dropwise to the stirred solution.[7] A white precipitate may form initially.[7]

-

Allow the reaction to stir at the low temperature for a specified time (e.g., 1 hour) and then warm to room temperature, monitoring by TLC.[1]

-

Once the reaction is complete, quench by adding cold water or a saturated aqueous solution of a weak base like sodium bicarbonate.[1]

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or DCM).

-

Wash the combined organic extracts sequentially with dilute acid (e.g., 0.2 N HCl), water, and brine.[1]

-

Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.

-

Purify the resulting crude vinyl triflate by flash chromatography or distillation.[1][7]

Glycosylation using this compound Activation

This protocol describes a direct, one-pot glycosylation method using an anomeric hydroxy sugar as the glycosyl donor.

Methodology:

-

This procedure is highly sensitive to moisture and requires rigorously dried reagents and glassware.

-

In a flask under an inert atmosphere, dissolve the anomeric hydroxy sugar (glycosyl donor, 1.0 equivalent) and a suitable additive like phthalic anhydride (1.1 equivalents) in an anhydrous solvent mixture (e.g., DCM/toluene).[10]

-

Add a base such as 1,8-diazabicycloundec-7-ene (DBU) (1.1 equivalents) and stir at room temperature.[10]

-

After the initial activation, cool the reaction mixture to -78 °C.[10]

-

Sequentially add a hindered base like 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP) (2.0 equivalents) and this compound (1.5 equivalents).[10]

-

Add the glycosyl acceptor (1.5 equivalents) to the reaction mixture.

-

Stir the reaction at -78 °C and allow it to slowly warm to a higher temperature (e.g., -20 °C or 0 °C) over several hours.

-

Monitor the formation of the glycosidic linkage by TLC.

-

Quench the reaction with a few drops of a saturated aqueous solution of sodium bicarbonate.

-

Dilute the mixture with DCM and wash with water and brine.

-

Dry the organic phase, concentrate, and purify the desired glycoside by column chromatography.

General Experimental Workflow Diagram

The following diagram outlines a typical workflow for a reaction involving this compound.

Caption: A generalized workflow for reactions using triflic anhydride.

Conclusion

This compound is an exceptionally useful reagent in organic synthesis, enabling a variety of powerful chemical transformations. However, its high reactivity necessitates a thorough understanding of its physical properties and hazards. By adhering to the safety precautions and experimental guidelines outlined in this guide, researchers can safely and effectively harness the synthetic potential of this important molecule.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 3. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]

- 4. Synthesis of Functionalised Vinyl Triflates from Terminal Alkynes | Semantic Scholar [semanticscholar.org]

- 5. Alcohol to Triflate - this compound (Tf2O) [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. orgsyn.org [orgsyn.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. prepchem.com [prepchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Stereoselective direct glycosylation with anomeric hydroxy sugars by activation with phthalic anhydride and this compound involving glycosyl phthalate intermediates [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Triflic Anhydride Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethanesulfonic anhydride (B1165640), commonly known as triflic anhydride (Tf₂O), is a powerful and versatile reagent in modern organic synthesis. Its exceptional electrophilicity makes it a potent activator for a wide range of functional groups, enabling transformations that are often difficult to achieve with other reagents. This technical guide provides a comprehensive overview of the core mechanisms of triflic anhydride activation, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.

Triflic anhydride's utility stems from its ability to convert poorly reactive hydroxyl, carbonyl, and sulfinyl groups into highly reactive triflate intermediates. The triflate group (TfO⁻) is an excellent leaving group, facilitating subsequent nucleophilic substitution, elimination, and rearrangement reactions. This guide will delve into the specific mechanisms of activation for alcohols, sulfoxides, amides, and carbonyl compounds, providing insights for researchers in drug development and other scientific fields.

Core Mechanism of Activation: The Triflate Intermediate

The fundamental principle behind triflic anhydride's reactivity is its ability to act as a strong electrophile. The sulfur atoms in Tf₂O are highly electron-deficient due to the strong electron-withdrawing effect of the two trifluoromethyl groups and the bridging oxygen atom. This makes them susceptible to nucleophilic attack by a variety of functional groups.

The general mechanism involves the nucleophilic attack of a substrate (e.g., an alcohol, sulfoxide, or enolizable ketone) on one of the sulfur atoms of triflic anhydride. This leads to the displacement of a triflate anion and the formation of a highly reactive intermediate where the original functional group is now bonded to a triflyl group (-Tf). This triflate-activated intermediate is then readily susceptible to a variety of subsequent transformations.

Activation of Alcohols and Carbonyl Compounds

Triflic anhydride is widely used to convert alcohols and ketones into their corresponding triflates. Alkyl and vinyl triflates are valuable intermediates in a variety of transformations, including cross-coupling reactions and eliminations.

Mechanism of Alcohol Activation

The activation of an alcohol with triflic anhydride in the presence of a non-nucleophilic base, such as pyridine, proceeds through the formation of an alkyl triflate. The alcohol's oxygen atom acts as a nucleophile, attacking the triflic anhydride to form an oxonium intermediate. The base then deprotonates this intermediate to yield the alkyl triflate and a pyridinium (B92312) triflate salt.

Synthesis of Trifluoromethanesulfonic Anhydride from Triflic Acid: A Technical Guide

Trifluoromethanesulfonic anhydride (B1165640), commonly known as triflic anhydride ((CF₃SO₂)₂O or Tf₂O), is a powerful electrophile and a vital reagent in modern organic synthesis.[1][2] Its utility stems from its ability to introduce the highly effective trifluoromethanesulfonyl (triflyl) leaving group, facilitating a wide range of transformations including the preparation of alkyl and vinyl triflates, glycosylation reactions for polysaccharide synthesis, and the activation of various functional groups.[2][3][4] This technical guide provides an in-depth overview of the primary methods for synthesizing triflic anhydride from its parent superacid, trifluoromethanesulfonic acid (triflic acid, TfOH). The focus is on the most prevalent laboratory and industrial methods, complete with experimental protocols and quantitative data.

Core Synthesis Methodologies

The principal route to triflic anhydride is the dehydration of triflic acid.[2][5][6][7] This process requires a potent dehydrating agent to drive the equilibrium towards the formation of the anhydride, as triflic acid itself is hygroscopic.[8] The two most prominent methods employ phosphorus pentoxide (P₄O₁₀) and ketenes as the dehydrating agents.

Dehydration using Phosphorus Pentoxide (P₄O₁₀)

The use of phosphorus pentoxide is the classical and most common laboratory-scale method for preparing triflic anhydride.[8][9] P₄O₁₀ is a highly effective dehydrating agent that readily removes water, shifting the reaction equilibrium to favor the formation of the anhydride.[8] The overall reaction is straightforward, involving the direct treatment of triflic acid with P₄O₁₀ followed by distillation of the product.[3][5][10]

Quantitative Data Summary

| Parameter | Value | Source |

| Reagents | Trifluoromethanesulfonic acid (TfOH), Phosphorus pentoxide (P₄O₁₀) | [1][3][10] |

| Molar Ratio (TfOH : P₄O₁₀) | ~1.26 : 1 (e.g., 0.242 mol TfOH : 0.192 mol P₄O₁₀) | [1][3] |

| Reaction Temperature | Room temperature (20-25°C) for initial mixing/standing | [1][3][8] |

| Reaction Time (Initial) | Minimum 3 hours, up to 18 hours | [1][3][10] |

| Distillation Temperature (Crude) | 80-115°C (under vacuum or direct flame) | [1][3][10] |

| Purified Product Boiling Point | 81-84°C | [1][3][10] |

| Yield | 74% - 91% | [1][3][10] |

Experimental Protocol

This protocol is a consolidated procedure based on established literature.[1][3][11]

-

Reagent Preparation: In a dry 100-mL round-bottomed flask, charge 36.3 g (0.242 mole) of trifluoromethanesulfonic acid and 27.3 g (0.192 mole) of phosphorus pentoxide. Note: P₄O₁₀ should be handled with care in a moisture-free environment.[1][3][11] For larger scale reactions, premixing the P₄O₁₀ with an equal volume of Celite is recommended to improve handling and prevent the formation of a solid mass, thereby improving yields.[8][11]

-

Initial Reaction: Stopper the flask, mix the components carefully, and allow the mixture to stand at room temperature for a minimum of 3 hours, or up to 18 hours.[1][3][10] During this period, the initial slurry will transform into a solid mass.[1][3]

-

Distillation: Fit the flask with a short-path distilling head. Begin heating the flask, initially with a stream of hot air from a heat gun and then cautiously with a small burner flame, until no more product distills.[1][3] Collect the fraction boiling between 82°C and 115°C. This yields 28.4–31.2 g (83–91%) of crude triflic anhydride.[1][3]

-

Purification (Optional): Although the crude product is often sufficiently pure, residual acid can be removed. Create a slurry by adding 3.2 g of fresh P₄O₁₀ to the 31.2 g of crude anhydride and stir the mixture in a stoppered flask for 18 hours at room temperature.[1][3][8]

-

Final Distillation: Distill the purified mixture using an oil bath for heating. Collect the pure trifluoromethanesulfonic anhydride, which boils at 81–84°C.[1][3]

Challenges: A primary drawback of this method is the formation of glassy polyphosphoric acid as a byproduct, which can make stirring and the complete recovery of the product difficult.[9] This can lower the conversion rate and complicate the recovery of any unreacted triflic acid.[9]

Caption: Dehydration of triflic acid using phosphorus pentoxide.

Caption: Experimental workflow for the P₄O₁₀ dehydration method.

Synthesis via Ketenes

A phosphorus-free alternative, particularly suited for industrial applications, involves the reaction of triflic acid with a ketene (B1206846) (e.g., ketene or dimethylketene).[8][12] This process avoids the formation of solid waste products. The synthesis occurs in two main stages: first, the formation of a mixed anhydride, followed by a disproportionation reaction, often conducted via reactive distillation, to yield triflic anhydride and a carboxylic anhydride co-product.[8][12][13]

Quantitative Data Summary

| Parameter | Value (Ketene) | Value (Dimethylketene) | Source |

| Mixed Anhydride Formation Temp. | -20 to 40°C | -20 to 40°C | [12] |

| TfOH : Ketene Mole Ratio | 10:1 to 0.9:1 | 10:1 to 0.9:1 | [12] |

| Reactive Distillation Head Temp. | 70 to 90°C | 50 to 90°C | [12] |

| Reactive Distillation Base Temp. | 110 to 150°C | 150 to 200°C | [12] |

| Co-product | Acetic Anhydride | Isobutyric Anhydride | [12] |

Experimental Protocol Outline

The process described in patent literature outlines a continuous or batch method.[12]

-

Mixed Anhydride Formation: Triflic acid and a ketene (e.g., ketene or dimethylketene) are introduced into a reaction vessel. The reaction is typically conducted at a temperature between -20°C and 40°C to form the corresponding mixed anhydride (e.g., acetyl triflate).[12]

-

Reactive Distillation: The resulting mixed anhydride is then fed into the mid-section of a reactive distillation column.[12]

-

Disproportionation and Separation: Within the column, the mixed anhydride undergoes disproportionation. The more volatile triflic anhydride is removed from the upper section of the column (head), while the higher-boiling carboxylic anhydride co-product (e.g., acetic or isobutyric anhydride) is removed from the lower section (base).[8][12] The specific temperatures of the column are controlled based on the co-product being formed (see table above).[12]

Caption: Two-step synthesis of triflic anhydride via the ketene method.

References

- 1. Preparation of this compound._Chemicalbook [chemicalbook.com]

- 2. TRIFLIC ANHYDRIDE - Ataman Kimya [atamanchemicals.com]

- 3. TRIFLIC ANHYDRIDE - Ataman Kimya [atamanchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Triflic acid - Wikipedia [en.wikipedia.org]

- 6. Page loading... [guidechem.com]

- 7. What is Trifluoromethanesulfonic acid?_Chemicalbook [chemicalbook.com]

- 8. How does Triflic Acid undergo dehydration to form Triflic Anhydride? | Aure Chemical [aurechem.com]

- 9. CN110590607B - Preparation method of this compound - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. US6469206B2 - Process for the preparation of triflic anhydride - Google Patents [patents.google.com]

- 13. How to Produce Triflic Anhydride by Reaction of Triflyl Chloride with Carboxylic Acids or Salts? | Aure Chemical [aurechem.com]

The Double-Edged Sword: A Technical Guide to the Reactivity of Trifluoromethanesulfonic Anhydride with Protic Solvents

For Immediate Release

LOWER SAXONY, Germany – December 21, 2025 – Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), a powerful electrophile, is a cornerstone reagent in modern organic synthesis, prized for its ability to activate a wide range of functional groups. However, its high reactivity, particularly with protic solvents, presents both opportunities and challenges for researchers, scientists, and drug development professionals. This technical guide provides an in-depth analysis of the reactivity of Tf₂O with common protic solvents, namely water, alcohols, and amines, offering insights into reaction mechanisms, experimental protocols, and safety considerations.

Core Reactivity Principles

Trifluoromethanesulfonic anhydride is the anhydride of triflic acid, a superacid, making it an exceptionally potent electrophile.[1] The strong electron-withdrawing nature of the two trifluoromethyl groups polarizes the sulfur-oxygen bonds, rendering the sulfur atoms highly susceptible to nucleophilic attack. Protic solvents, characterized by the presence of a hydrogen atom bonded to an electronegative atom (e.g., O-H in water and alcohols, N-H in amines), act as nucleophiles in these reactions.

The general mechanism involves the nucleophilic attack of the protic solvent on one of the sulfur atoms of Tf₂O. This leads to the displacement of a triflate anion, one of the best known leaving groups, and the formation of a protonated intermediate. Subsequent deprotonation, often facilitated by a non-nucleophilic base, yields the final product and triflic acid as a byproduct.

It is important to note that these reactions are typically highly exothermic and rapid. Therefore, they are almost always conducted at low temperatures (e.g., 0 °C to -78 °C) to control the reaction rate and prevent side reactions.[2] Anhydrous conditions are crucial, as Tf₂O readily hydrolyzes in the presence of water.[1] Dichloromethane (DCM) is a common solvent of choice due to its inertness and ability to dissolve both Tf₂O and a wide range of organic substrates.[2]

Data Presentation: Reactivity with Protic Solvents

| Protic Solvent | General Reactivity with Tf₂O | Typical Products | Key Considerations |

| Water (H₂O) | Very High / Violent | Triflic Acid (CF₃SO₃H) | Reaction is highly exothermic and leads to the formation of a strong, corrosive acid. Strict anhydrous conditions are necessary for most applications of Tf₂O.[1] |

| Alcohols (R-OH) | High | Alkyl Triflates (R-OTf) | The reaction is the basis for converting alcohols into excellent leaving groups for subsequent nucleophilic substitution or elimination reactions. A non-nucleophilic base (e.g., pyridine (B92270), triethylamine) is typically required to neutralize the triflic acid byproduct.[2] |

| Amines (R-NH₂, R₂NH) | Very High | Sulfonamides (R-NHTf, R₂NTf) | Primary and secondary amines react readily to form highly stable sulfonamides. The reaction is often used for the protection of amino groups or for the synthesis of biologically active sulfonamides. A base is also used in these reactions. |

Mandatory Visualization

Experimental Protocols

Triflation of a Primary Alcohol

This protocol describes a general procedure for the conversion of a primary alcohol to its corresponding triflate, a versatile intermediate in organic synthesis.

Materials:

-

Primary Alcohol

-

This compound (Tf₂O)

-

Pyridine (or triethylamine)

-

Anhydrous Dichloromethane (DCM)

-

0.1 M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and standard glassware for workup and purification.

Procedure:

-

Dissolve the primary alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine (1.5 eq) to the solution and stir for 5-10 minutes.

-

Slowly add Tf₂O (1.2 eq) dropwise to the reaction mixture via a dropping funnel over a period of 15-30 minutes, ensuring the temperature remains at 0 °C.

-

After the addition is complete, stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of cold 0.1 M HCl solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Sulfonylation of a Primary Amine

This protocol outlines a general method for the synthesis of a sulfonamide from a primary amine and Tf₂O.

Materials:

-

Primary Amine

-

This compound (Tf₂O)

-

Pyridine (or 2,6-lutidine)

-

Anhydrous Dichloromethane (DCM)

-

Saturated ammonium (B1175870) chloride solution

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reaction, workup, and purification.

Procedure:

-

In a round-bottom flask, dissolve the primary amine (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of Tf₂O (1.1 eq) in anhydrous DCM to the reaction mixture dropwise.

-

Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

Purify the resulting crude sulfonamide by recrystallization or column chromatography.

Biological Implications and Drug Development

While Tf₂O is a powerful tool for the synthesis of complex organic molecules, including pharmaceuticals, its direct application in biological systems for studying signaling pathways is not a common practice. Its high and often indiscriminate reactivity with the multitude of protic functional groups present in a biological milieu (e.g., water, hydroxyl and amine groups in proteins and other biomolecules) would lead to non-specific modifications and cellular damage.

However, the reactions of Tf₂O with protic solvents are of paramount importance in drug discovery and development. The ability to efficiently convert alcohols to triflates, for instance, is a key step in the synthesis of many drug candidates, enabling the introduction of various functionalities through subsequent nucleophilic substitution reactions. Similarly, the formation of sulfonamides is a widely used strategy in medicinal chemistry to generate compounds with a range of biological activities.

Safety Considerations

This compound is a corrosive and moisture-sensitive reagent that should be handled with extreme care in a well-ventilated fume hood.[3] It reacts violently with water and can cause severe burns upon contact with skin and eyes.[3] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. All reactions involving Tf₂O should be conducted under anhydrous conditions and with appropriate temperature control to manage the exothermic nature of the reactions.

Conclusion

This compound's reactivity with protic solvents is a testament to its status as a super-electrophile. While this high reactivity necessitates careful handling and controlled reaction conditions, it also provides chemists with a powerful tool for a wide array of chemical transformations that are fundamental to modern organic synthesis and drug discovery. A deeper quantitative understanding of its reaction kinetics with various protic nucleophiles would further enhance its strategic application in the synthesis of complex molecules.

References

Triflic Anhydride: A Comprehensive Technical Guide for Synthetic Chemistry

For Immediate Release

A Deep Dive into the Properties, Synthesis, and Applications of Trifluoromethanesulfonic Anhydride (B1165640) in Modern Organic Synthesis and Drug Discovery

This technical guide provides an in-depth overview of triflic anhydride, a cornerstone reagent in contemporary organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates its fundamental properties, detailed synthetic protocols, and its versatile applications in the construction of complex molecular architectures.

Core Properties of Triflic Anhydride

Trifluoromethanesulfonic anhydride, commonly known as triflic anhydride (Tf₂O), is a powerful electrophile widely utilized for the introduction of the trifluoromethanesulfonyl (triflyl) group. Its high reactivity stems from the strong electron-withdrawing nature of the trifluoromethyl group, making the triflyl group an excellent leaving group in nucleophilic substitution and elimination reactions.

| Property | Value | Reference |

| CAS Number | 358-23-6 | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29] |

| Molecular Formula | C₂F₆O₅S₂ | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29] |

| Molecular Weight | 282.14 g/mol | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29] |

| Boiling Point | 81-83 °C | |

| Density | 1.677 g/mL at 25 °C |

Synthesis of Triflic Anhydride

The classical and most common laboratory preparation of triflic anhydride involves the dehydration of triflic acid using a strong dehydrating agent, typically phosphorus pentoxide (P₄O₁₀).[9][18]

Experimental Protocol: Synthesis from Triflic Acid and Phosphorus Pentoxide

-

Reaction Setup: A dry, 100-mL round-bottomed flask is charged with trifluoromethanesulfonic acid (36.3 g, 0.242 mole) and phosphorus pentoxide (27.3 g, 0.192 mole).[9][18] The flask is immediately stoppered to protect the reaction from atmospheric moisture.

-

Reaction Execution: The mixture is allowed to stand at room temperature for a minimum of 3 hours, during which the initial slurry solidifies.[9][18]

-

Distillation and Purification: A short-path distillation apparatus is fitted to the flask. The flask is heated, initially with a heat gun and then with a flame, to distill the crude triflic anhydride (boiling point 82–115 °C), yielding 28.4–31.2 g (83–91%) of a colorless liquid.[9][18] For further purification, the crude anhydride can be stirred with additional phosphorus pentoxide (3.2 g) for 18 hours at room temperature, followed by distillation to yield pure triflic anhydride (boiling point 81–84 °C).[9][18]

Applications in the Synthesis of Bioactive Molecules

Triflic anhydride's utility is prominently featured in the synthesis of a variety of biologically active compounds, including natural products and synthetic pharmaceuticals. Its ability to activate a range of functional groups makes it an invaluable tool in constructing complex molecular scaffolds.

Synthesis of Polysubstituted Quinolin-2(1H)-ones

Quinolin-2(1H)-ones are prevalent structural motifs in numerous natural products and synthetic compounds exhibiting a wide range of bioactivities, including use as antitumor agents.[2] A facile and efficient intramolecular cyclization of N-aryl cinnamides to furnish polysubstituted quinolin-2(1H)-ones is promoted by triflic anhydride.[2]

-

Reaction Setup: To a solution of N-aryl cinnamide in N,N-dimethyl trifluoroacetamide (B147638) (DTA), triflic anhydride is added.[2]

-

Reaction Conditions: The reaction mixture is heated to 80 °C.[2]

-

Workup and Isolation: The reaction is monitored for completion, and upon consumption of the starting material, the product is isolated and purified using standard chromatographic techniques to yield the corresponding quinolin-2(1H)-one.[2]

Stereoselective Glycosylation

The synthesis of complex carbohydrates and glycoconjugates, which are crucial in many biological processes, often relies on stereoselective glycosylation reactions. Triflic anhydride, in combination with other reagents, serves as a powerful activator for glycosyl donors.[4][7]

-

Activation of Glycosyl Donor: A solution of a 2,3-di-O-benzyl-4,6-O-benzylidene-D-mannopyranose donor and phthalic anhydride in the presence of DBU is stirred at room temperature.[4][7]

-

Glycosylation: The reaction mixture is cooled to -78 °C, followed by the sequential addition of DTBMP, triflic anhydride, and the glycosyl acceptor.[4][7]

-

Isolation: The reaction is quenched and the product is purified by chromatography to yield the β-mannoside with high stereoselectivity.[4][7]

Synthesis of N-Heterocycles via Amide Activation

Triflic anhydride is a highly effective reagent for the activation of amides, leading to the formation of various reactive intermediates such as iminium and nitrilium triflates. These intermediates can be trapped by a range of nucleophiles to construct diverse nitrogen-containing heterocyclic scaffolds, which are core structures in many pharmaceuticals.[3]

Conclusion

Triflic anhydride continues to be an indispensable reagent in organic synthesis, enabling a vast array of chemical transformations with high efficiency and selectivity. Its role in the activation of various functional groups facilitates the construction of complex and biologically significant molecules, making it a critical tool for researchers in academia and the pharmaceutical industry. The detailed protocols and reaction pathways provided in this guide are intended to support the ongoing innovation and application of this versatile reagent in chemical science.

References

- 1. researchgate.net [researchgate.net]

- 2. Triflic Anhydride Promoted Intramolecular Cyclization of N-Aryl Cinnamides: Access to Polysubstituted Quinolin-2(1H)-ones [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Triflic Anhydride-Mediated Synthesis of Anthraquinones and Anthrones via Unusual Intramolecular Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Collection - Stereoselective Direct Glycosylation with Anomeric Hydroxy Sugars by Activation with Phthalic Anhydride and this compound Involving Glycosyl Phthalate Intermediates - Journal of the American Chemical Society - Figshare [figshare.com]

- 7. Stereoselective direct glycosylation with anomeric hydroxy sugars by activation with phthalic anhydride and this compound involving glycosyl phthalate intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparation of this compound._Chemicalbook [chemicalbook.com]

- 10. How does Triflic Acid undergo dehydration to form Triflic Anhydride? | Aure Chemical [aurechem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Amide activation: an emerging tool for chemoselective synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00335A [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. US6469206B2 - Process for the preparation of triflic anhydride - Google Patents [patents.google.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. irl.umsl.edu [irl.umsl.edu]

- 20. Triflic anhydride mediated synthesis of 3,4-dihydroquinazolines: a three-component one-pot tandem procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. How to Produce Triflic Anhydride by Reaction of Triflyl Chloride with Carboxylic Acids or Salts? | Aure Chemical [aurechem.com]

- 23. [PDF] Triflic Anhydride Promoted Synthesis of Primary Amides and their Conversion into Nitriles | Semantic Scholar [semanticscholar.org]

- 24. WO2001066516A1 - Process for the preparation of triflic anhydride - Google Patents [patents.google.com]

- 25. mdpi.com [mdpi.com]

- 26. Recent Applications of this compound in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electrophilicity of Trifluoromethanesulfonic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unparalleled Reactivity of a Premier Electrophile

Trifluoromethanesulfonic anhydride (B1165640), commonly known as triflic anhydride (Tf₂O), stands as a cornerstone reagent in modern organic synthesis, prized for its exceptionally high electrophilicity.[1][2][3] This property stems from the powerful electron-withdrawing nature of the two trifluoromethyl (-CF₃) groups, which polarize the sulfur-oxygen bonds, rendering the sulfur atoms highly susceptible to nucleophilic attack.[4] As the anhydride of triflic acid, one of the strongest known superacids, Tf₂O is a potent activator for a vast array of functional groups, enabling transformations that are often challenging or impossible with less reactive reagents.[2][5]

This technical guide provides a comprehensive overview of the electrophilic nature of triflic anhydride, detailing its reactivity, mechanistic pathways, and practical applications in organic synthesis. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this powerful reagent.

The Core of Electrophilicity: Structural and Electronic Effects

The remarkable electrophilicity of triflic anhydride is a direct consequence of its molecular structure. The two trifluoromethanesulfonyl (triflyl) groups, with their highly electronegative fluorine atoms, exert a profound inductive effect, drawing electron density away from the central anhydride linkage. This creates a significant partial positive charge on the sulfur atoms, making them exceptionally potent electrophilic centers.

Table 1: Physical and Spectroscopic Properties of Trifluoromethanesulfonic Anhydride

| Property | Value | Source(s) |

| Molecular Formula | C₂F₆O₅S₂ | [5] |

| Molar Mass | 282.14 g/mol | [5] |

| Appearance | Colorless liquid | [5] |

| Density | 1.677 g/mL at 25 °C | [5] |

| Boiling Point | 81-83 °C | [1] |

| ¹⁹F NMR Chemical Shift (vs. CFCl₃) | -72.6 ppm | [5] |

Key Signaling Pathways and Reaction Mechanisms

The high electrophilicity of triflic anhydride enables a diverse range of chemical transformations. The fundamental reaction pathway involves the attack of a nucleophile on one of the electrophilic sulfur atoms, leading to the displacement of a triflate anion, which is an excellent leaving group.

Activation of Alcohols and Phenols

One of the most common applications of triflic anhydride is the conversion of alcohols and phenols to their corresponding triflates. These triflates are highly valuable intermediates in substitution and cross-coupling reactions. The reaction typically proceeds in the presence of a non-nucleophilic base, such as pyridine (B92270) or 2,6-lutidine, to neutralize the triflic acid byproduct.

Caption: General mechanism for the triflation of an alcohol or phenol.

Activation of Amides

Triflic anhydride is a powerful reagent for the activation of amides, which are typically poor electrophiles. This activation can lead to the formation of several highly reactive intermediates, depending on the amide substitution pattern and reaction conditions.[6]

-

Secondary Amides: Activation of secondary amides with triflic anhydride in the presence of a base can generate highly electrophilic nitrilium ions.

-

Tertiary Amides: Tertiary amides, upon activation, can form keteniminium ions.

These intermediates are susceptible to attack by a wide range of nucleophiles, enabling the synthesis of diverse heterocyclic structures.[6]

References

An In-depth Technical Guide to Trifluoromethanesulfonic Anhydride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Trifluoromethanesulfonic anhydride (B1165640), commonly known as triflic anhydride (Tf₂O), is a cornerstone reagent in modern organic synthesis.[1] Valued for its exceptional reactivity, it serves as a powerful electrophilic source for the introduction of the trifluoromethanesulfonyl (triflyl or Tf) group.[2][3] The triflate group is one of the most effective leaving groups known, rendering triflic anhydride an indispensable tool for a vast array of chemical transformations, from simple substitutions to complex catalytic cycles.[2][3] This guide provides a comprehensive overview of its properties, applications, experimental protocols, and safety considerations for professionals in research and development.

Core Properties of Triflic Anhydride

Triflic anhydride is a colorless to light brown, moisture-sensitive liquid with a sharp, pungent odor.[1][2][4] Its high reactivity stems from the potent electron-withdrawing nature of the two trifluoromethyl (CF₃) groups, which makes the sulfur atoms highly susceptible to nucleophilic attack.[1] It is crucial to handle this reagent under anhydrous conditions, as it reacts violently with water to produce triflic acid.[2][5]

Table 1: Physical and Chemical Properties of Trifluoromethanesulfonic Anhydride

| Property | Value |

| Molecular Formula | C₂F₆O₅S₂[4] |

| Molecular Weight | 282.14 g/mol [2] |

| Appearance | Clear, colorless to light brown liquid[2][6] |

| Boiling Point | 81–83 °C[2][6] |

| Melting Point | -80 °C[2] |

| Density | 1.677 g/mL at 25 °C[2][6][7] |

| Refractive Index | n20/D 1.321[2][6][7] |

| Solubility | Soluble in organic solvents like dichloromethane (B109758); immiscible with hydrocarbons.[1][6] |

| Stability | Highly moisture-sensitive; reacts violently with water.[1][2][5] |

Key Applications in Organic Synthesis

The utility of triflic anhydride is extensive, primarily centered on its ability to activate a range of functional groups.

-

Formation of Triflates: The most common application is the conversion of alcohols, phenols, and enols into their corresponding triflates.[2][4][6] These triflates are excellent substrates for nucleophilic substitution, elimination, and cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[2]

-

Activation of Carbonyls and Amides: Tf₂O is a potent activator for amides, carboxylic acids, sulfoxides, and phosphorus oxides.[8][9][10][11] The activation of amides with triflic anhydride generates highly electrophilic iminium or imino triflates, which can be trapped by various nucleophiles to synthesize diverse N-heterocycles and other complex amines.[3][9][11][12]

-

Glycosylation Reactions: It serves as a catalyst or activator for glycosylation, facilitating the synthesis of polysaccharides and complex carbohydrates by activating anomeric hydroxy sugars.[2][3][6]

-

Dehydration and Rearrangements: Its powerful dehydrating properties are utilized in various synthetic transformations, including the Bischler-Napieralski cyclization.[7]

-

Radical Chemistry: In recent years, Tf₂O has been employed as a reagent for radical trifluoromethylation and trifluoromethylthiolation reactions.[8][9][10][11]

Reaction Mechanisms and Workflows

The fundamental reactivity of Tf₂O involves the nucleophilic attack on one of the electrophilic sulfur atoms, leading to the displacement of a triflate anion.

Caption: General mechanism for the triflation of an alcohol.

Caption: A typical experimental workflow for alcohol triflation.

Experimental Protocols

Handling triflic anhydride requires adherence to strict safety protocols and the use of anhydrous techniques.

Protocol 4.1: Synthesis of an Alkyl Triflate from an Alcohol

This protocol is a general procedure for the conversion of a primary or secondary alcohol to its corresponding triflate.[13]

Materials:

-

Alcohol (1.0 equiv)

-

Anhydrous pyridine (B92270) or triethylamine (B128534) (1.2 - 1.5 equiv)

-

This compound (1.1 - 1.3 equiv)

-

Anhydrous dichloromethane (DCM)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware (round-bottom flask, stir bar, septum, syringe)

Procedure:

-

Set up a flame-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

-

Dissolve the alcohol (1.0 equiv) and anhydrous pyridine (1.2 equiv) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice-water bath. For sensitive substrates, a dry ice/acetone bath (-78 °C) may be necessary.

-

Slowly add triflic anhydride (1.1 equiv) dropwise to the stirred solution via syringe over 5-10 minutes.

-

Allow the reaction to stir at 0 °C for 1-2 hours, monitoring its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding cold saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica (B1680970) gel to yield the pure alkyl triflate.

Protocol 4.2: Synthesis of this compound

This procedure describes the preparation of Tf₂O from triflic acid.[6][14]

Materials:

-

Trifluoromethanesulfonic acid (1.26 equiv)

-

Phosphorus pentoxide (P₂O₅) (1.0 equiv)

-

Dry, 100-mL round-bottom flask

-

Short-path distillation apparatus

Procedure:

-

In a dry 100-mL round-bottom flask, combine trifluoromethanesulfonic acid (e.g., 36.3 g, 0.242 mol) and phosphorus pentoxide (e.g., 27.3 g, 0.192 mol).[6][14]

-

Stopper the flask and allow it to stand at room temperature for a minimum of 3 hours. The mixture will transform from a slurry into a solid mass.[14]

-

After the initial reaction period, stir the solid mixture for an additional 18 hours at room temperature.[14]

-

Fit the flask with a short-path distilling head.

-

Heat the flask using an oil bath to distill the product. Collect the fraction boiling between 81–84 °C to obtain pure this compound.[14]

Safety and Handling

Triflic anhydride is a hazardous chemical that demands careful handling in a controlled laboratory environment.[2][5] It is corrosive, an oxidizer, and reacts violently with water.[5][15][16]

Table 2: Hazard and Precautionary Information

| Category | GHS Statements |

| Hazard Statements | H302: Harmful if swallowed.[5][15] H314: Causes severe skin burns and eye damage.[5][15][17] H335: May cause respiratory irritation.[5][15][17] EUH014: Reacts violently with water.[16] |

| Precautionary Statements | P260: Do not breathe fumes, mist, spray, or vapors.[5][17] P271: Use only outdoors or in a well-ventilated area.[5][15][17] P280: Wear protective gloves/protective clothing/eye protection/face protection.[15][17] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[17] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[17] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[18] P405: Store locked up.[16] |

Handling Guidelines:

-

Ventilation: Always handle triflic anhydride inside a certified chemical fume hood.[5]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles along with a face shield.[5][16]

-

Inert Atmosphere: Due to its high moisture sensitivity, all transfers and reactions should be conducted under an inert atmosphere of nitrogen or argon.[1][15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from combustible materials and moisture.[5][15][17]

-

Spills: In case of a spill, absorb with an inert material like sand or vermiculite. Do not use combustible materials.[17] Avoid adding water, as the reaction is violent.[5][17]

-

First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[5][16] If inhaled, move to fresh air and seek medical attention.[5]

References

- 1. lifechempharma.com [lifechempharma.com]

- 2. grokipedia.com [grokipedia.com]

- 3. TRIFLIC ANHYDRIDE - Ataman Kimya [atamanchemicals.com]

- 4. CAS 358-23-6: this compound [cymitquimica.com]

- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 6. This compound | 358-23-6 [chemicalbook.com]

- 7. 三氟甲磺酸酐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Recent Applications of this compound in Organic Synthesis. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Recent Applications of this compound in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What chemical reactions can occur with this compound?_Chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. dcfinechemicals.com [dcfinechemicals.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. biosynth.com [biosynth.com]

Triflic Anhydride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: Trifluoromethanesulfonic anhydride (B1165640), commonly referred to as triflic anhydride ((CF₃SO₂)₂O or Tf₂O), stands as a cornerstone reagent in modern organic synthesis. Its unparalleled reactivity as a potent electrophile and the exceptional leaving group ability of the resulting triflate esters make it an indispensable tool for a vast array of chemical transformations. This guide provides an in-depth exploration of the key characteristics of triflic anhydride, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into its fundamental properties, detail its reactivity in key synthetic applications, provide explicit experimental protocols, and illustrate its mechanistic pathways.

Core Properties of Triflic Anhydride

Triflic anhydride is a colorless to light brown, fuming liquid with a sharp, pungent odor. It is a highly reactive and moisture-sensitive compound that must be handled with care under anhydrous conditions. Its powerful electrophilic nature stems from the two strongly electron-withdrawing trifluoromethyl groups, which make the sulfur atoms highly susceptible to nucleophilic attack.

Physical and Spectroscopic Data

A summary of the key physical and spectroscopic data for triflic anhydride is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₂F₆O₅S₂ | [1] |

| Molar Mass | 282.14 g/mol | [1] |

| Appearance | Colorless to light brown liquid | [1] |

| Density | 1.677 g/mL at 25 °C | [1] |

| Boiling Point | 81-83 °C | [1] |

| Melting Point | -80 °C | |

| Solubility | Reacts violently with water. Soluble in chlorinated solvents (e.g., dichloromethane (B109758), chloroform), ethers, and nitriles. | [2] |

| ¹H NMR | No signal | [3] |

| ¹³C NMR (CDCl₃) | δ 118.4 (q, J = 318.5 Hz) | [3][4] |

| ¹⁹F NMR (vs. CFCl₃) | δ -72.6 ppm | [1][5] |

| IR (Neat) | ν (cm⁻¹) 1511, 1450, 1246, 1115, 1028, 930, 804 | [2][6] |

Key Synthetic Applications and Reactivity

Triflic anhydride's high reactivity is harnessed in a multitude of synthetic transformations, primarily centered around the activation of hydroxyl groups and the formation of triflate esters, which are excellent leaving groups.

Triflation of Alcohols and Phenols

The most prominent application of triflic anhydride is the conversion of alcohols and phenols to their corresponding triflates.[7] This transformation is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the triflic acid byproduct.

Mechanism of Triflation:

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on one of the electrophilic sulfur atoms of triflic anhydride. A subsequent deprotonation by the base yields the triflate ester and the protonated base triflate salt.

Caption: Mechanism of alcohol triflation.

Synthesis of Vinyl and Aryl Triflates

Triflic anhydride is a key reagent for the synthesis of vinyl and aryl triflates from ketones and phenols, respectively. These triflates are versatile intermediates in cross-coupling reactions such as Suzuki, Stille, and Heck couplings.

Dehydration Reactions

Triflic anhydride is a powerful dehydrating agent, capable of converting primary amides and oximes into nitriles under mild conditions.[8][9] It can also effect the cyclodehydration of β-arylethylamides in the Bischler-Napieralski reaction to form dihydroisoquinolines.[10][11][12][13][14]

Activation of Carbonyl and Amide Groups

Triflic anhydride activates carbonyl groups, facilitating various transformations. In the Vilsmeier-Haack reaction, it can be used as an alternative to phosphoryl chloride to generate the Vilsmeier reagent for the formylation of electron-rich aromatic compounds.[15] Furthermore, the activation of amides with triflic anhydride generates highly reactive nitrilium or keteniminium ions, which can undergo a variety of cyclization and annulation reactions.[16][17]

Glycosylation Reactions

In carbohydrate chemistry, triflic anhydride is used to activate glycosyl donors, such as thioglycosides or glycosyl sulfoxides, to form highly reactive glycosyl triflates in situ. These intermediates then react with glycosyl acceptors to form glycosidic bonds, a crucial step in the synthesis of oligosaccharides and glycoconjugates.

General Workflow for a Triflic Anhydride Mediated Reaction:

Caption: A typical experimental workflow.

Experimental Protocols

The following are representative experimental protocols for common transformations using triflic anhydride. Note: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Protocol 1: General Procedure for the Triflation of an Alcohol[18]

-

Reaction Setup: To a solution of the alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1-0.2 M) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add pyridine (1.5 eq).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of Triflic Anhydride: Slowly add triflic anhydride (1.2 eq) dropwise via syringe, ensuring the internal temperature remains below 5 °C.

-

Reaction: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, it can be allowed to warm to room temperature.

-

Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, water, and saturated aqueous sodium bicarbonate solution.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of a Vinyl Triflate from a Ketone[19]

-

Reaction Setup: In a dry flask under an inert atmosphere, dissolve the ketone (1.0 eq) and a hindered base such as 2,6-di-tert-butyl-4-methylpyridine (B104953) (1.1 eq) in anhydrous DCM (0.2 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Triflic Anhydride: Add triflic anhydride (1.1 eq) dropwise to the cooled solution.

-

Reaction: Stir the mixture at -78 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: The crude vinyl triflate can be purified by flash chromatography.

Protocol 3: Dehydration of a Primary Amide to a Nitrile[8]

-

Reaction Setup: To a solution of the primary amide (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under an inert atmosphere, add triethylamine (2.2 eq).

-

Addition of Triflic Anhydride: Slowly add triflic anhydride (1.1 eq) to the mixture.

-

Reaction: Stir the reaction at 0 °C for 15-30 minutes, monitoring by TLC.

-

Workup: Quench the reaction with water. Separate the organic layer and extract the aqueous layer with DCM.

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting nitrile by column chromatography or distillation.

Signaling Pathways and Logical Relationships

The utility of triflic anhydride often lies in its ability to generate highly reactive intermediates that can participate in a variety of subsequent reactions. The following diagrams illustrate some of these pathways.

Pictet-Spengler-like Reaction Mediated by Triflic Anhydride:

In this example, triflic anhydride activates an N-aryl amide, which then reacts with an in situ-formed imine, leading to a cyclization to form a 3,4-dihydroquinazoline.[18]

References

- 1. Trifluoromethanesulfonic anhydride - Wikipedia [en.wikipedia.org]

- 2. This compound | C2F6O5S2 | CID 67749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(358-23-6) 13C NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. rsc.org [rsc.org]

- 6. Trimellitic Anhydride(552-30-7) IR Spectrum [chemicalbook.com]

- 7. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]

- 8. thieme-connect.de [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. Bischler-Napieralski Reaction [organic-chemistry.org]

- 13. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 14. scribd.com [scribd.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. researchgate.net [researchgate.net]

- 18. Triflic anhydride mediated synthesis of 3,4-dihydroquinazolines: a three-component one-pot tandem procedure - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Super Electrophile: A Technical Guide to the Discovery and Historical Context of Trifluoromethanesulfonic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, trifluoromethanesulfonic anhydride (B1165640), commonly known as triflic anhydride ((CF₃SO₂)₂O or Tf₂O), stands as a cornerstone reagent for a vast array of chemical transformations. Its unparalleled reactivity as a powerful electrophile has made it an indispensable tool for the introduction of the trifluoromethanesulfonyl (triflyl) group, enabling challenging reactions and paving the way for the synthesis of complex molecules, including pharmaceuticals and advanced materials. This technical guide delves into the discovery of triflic anhydride, placing it within its historical scientific context, and provides a detailed look at the early experimental work that established its importance.

The Dawn of a New Reagent: Discovery and First Synthesis

The initial synthesis of trifluoromethanesulfonic anhydride was first reported in 1956 in a U.S. Patent by Thomas J. Brice and Paul W. Trott of the 3M Company.[1] This pioneering work laid the foundation for a new class of highly reactive reagents. However, it was the subsequent publications in 1957 by two independent research groups that provided higher-yielding and more accessible synthetic methods, truly unlocking the potential of this novel compound for the broader scientific community.[1]

A pivotal development was the use of phosphorus pentoxide (P₄O₁₀) as a dehydrating agent for trifluoromethanesulfonic acid (triflic acid, TfOH). This method, detailed by Burdon et al. and Gramstad et al. in the Journal of the Chemical Society, became the classical and most common laboratory preparation of triflic anhydride for decades.[1]

Historical Synthesis Methods: A Comparative Overview

The early methods for the synthesis of this compound primarily revolved around the dehydration of triflic acid. The use of a strong dehydrating agent like phosphorus pentoxide proved to be efficient and reliable.

| Method | Reagents | Reported Yield | Reference |

| Dehydration with Phosphorus Pentoxide | Trifluoromethanesulfonic acid, Phosphorus pentoxide | 83-91% | Organic Syntheses Procedure[2] |

Experimental Protocols: The Classic Phosphorus Pentoxide Method

The following protocol is a detailed description of the widely adopted method for the synthesis of this compound using phosphorus pentoxide.[3]

A. This compound

A dry, 100-ml., round-bottomed flask is charged with 36.3 g. (0.242 mole) of trifluoromethanesulfonic acid and 27.3 g. (0.192 mole) of phosphorus pentoxide. The flask is stoppered and allowed to stand at room temperature for at least 3 hours. During this period the reaction mixture changes from a slurry to a solid mass. The flask is fitted with a short-path distilling head and heated first with a stream of hot air from a heat gun and then with the flame from a small burner. The flask is heated until no more this compound distills, with a boiling point range of 82–115°C, yielding 28.4–31.2 g. (83–91%) of the anhydride as a colorless liquid. Although this product is sufficiently pure for many applications, any remaining acid may be removed by the following procedure. A slurry of 3.2 g. of phosphorus pentoxide in 31.2 g. of the crude anhydride is stirred at room temperature in a stoppered flask for 18 hours. After the reaction flask has been fitted with a short-path distilling head, it is heated with an oil bath, yielding 0.7 g. of forerun (b.p. 74–81°C), followed by 27.9 g. of the pure trifluoromethanesulfonic acid anhydride (b.p. 81–84°C).[2][3]

The Chemical Landscape of the 1950s: A Need for Powerful Electrophiles

The discovery of triflic anhydride did not occur in a vacuum. The mid-20th century was a period of rapid advancement in organic chemistry, with a growing need for more powerful and selective reagents to tackle increasingly complex synthetic challenges. Several key areas of research highlighted the limitations of existing methodologies and underscored the demand for a reagent with the unique properties of triflic anhydride.

Limitations in Electrophilic Aromatic Substitution

Friedel-Crafts reactions, cornerstone C-C bond-forming reactions, were well-established by the 1950s. However, they suffered from significant limitations. Strongly deactivating groups on the aromatic ring would often render the substrate unreactive towards traditional Lewis acid catalysts.[4] Furthermore, the catalysts themselves could complex with activating groups, such as amines, leading to deactivation of the substrate.[4] This created a demand for more potent activating agents that could overcome these hurdles and expand the scope of electrophilic aromatic substitution.

Challenges in Steroid and Peptide Synthesis

The 1950s was a golden age for steroid research, with the elucidation of complex structures and the development of intricate synthetic pathways.[5][6] However, the construction of these polycyclic systems often required the activation of unreactive hydroxyl groups for subsequent substitution or elimination reactions. Existing methods were often harsh and lacked the selectivity needed for these sensitive molecules.

Similarly, the nascent field of peptide synthesis was grappling with the challenge of efficient and racemization-free amide bond formation.[7][8] The development of reliable coupling reagents was a critical area of research, and the need for powerful activators to form the peptide bond was paramount. While the initial applications of triflic anhydride in these specific fields would come later, the underlying chemical challenges of the 1950s set the stage for its eventual widespread adoption.

Conclusion: A Legacy of Reactivity

The discovery and development of this compound in the mid-1950s marked a significant milestone in the advancement of organic synthesis. Born out of a need for more potent and versatile electrophilic activating agents, it has since become an indispensable tool for chemists across various disciplines. Its ability to transform alcohols and phenols into excellent leaving groups, activate carbonyls, and promote a wide range of other transformations has had a profound impact on the synthesis of pharmaceuticals, natural products, and novel materials. The historical context of its emergence highlights the symbiotic relationship between the challenges of a particular scientific era and the innovative solutions that drive the field forward. The legacy of triflic anhydride is a testament to the enduring quest for more powerful and precise chemical tools.

References

- 1. US6469206B2 - Process for the preparation of triflic anhydride - Google Patents [patents.google.com]

- 2. Stereoselective direct glycosylation with anomeric hydroxy sugars by activation with phthalic anhydride and this compound involving glycosyl phthalate intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation of this compound._Chemicalbook [chemicalbook.com]

- 4. TRIFLIC ANHYDRIDE (TAA) | Solvay [solvay.com]

- 5. Triflic Anhydride-Mediated Friedel-Crafts Arylation of Quinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Experienced supplier of this compound,cas 358-23-6,Triflic Anhydride [riyngroup.com]

- 7. tandfonline.com [tandfonline.com]

- 8. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Safe Handling of Trifluoromethanesulfonic Anhydride in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Trifluoromethanesulfonic anhydride (B1165640), commonly referred to as triflic anhydride (Tf₂O), is a powerful and versatile reagent in modern organic synthesis. Its exceptional reactivity as an electrophile and its ability to form the highly effective triflate leaving group make it invaluable for a wide range of chemical transformations. However, its potent reactivity also necessitates stringent safety precautions to mitigate the significant hazards it presents. This in-depth technical guide provides essential information for the safe handling, use, and disposal of trifluoromethanesulfonic anhydride in a laboratory setting.

Physicochemical and Toxicological Data

A thorough understanding of the physical, chemical, and toxicological properties of this compound is fundamental to its safe handling. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₂F₆O₅S₂[1] |

| Molar Mass | 282.14 g/mol |

| Appearance | Colorless to light brown liquid[1][2] |

| Boiling Point | 81-83 °C (lit.)[3] |

| Melting Point | -80 to -82 °C[2][4] |

| Density | 1.677 - 1.716 g/mL at 20-25 °C[3][4] |

| Vapor Pressure | 8 - 10 hPa at 20 °C[4] |

| Vapor Density | 5.2 - 9.74 (Air = 1.0) |

| Refractive Index | n20/D 1.321 (lit.)[3] |

| Solubility | Soluble in dichloromethane (B109758); Insoluble in hydrocarbons. Reacts violently with water.[5] |

Table 2: Toxicological Data